molecular formula C16H12N2O4 B1262999 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No. B1262999
M. Wt: 296.28 g/mol
InChI Key: NVLITKKXMUDXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an oxadiazole and a ring assembly.

Scientific Research Applications

Synthesis Method Development

The development of effective methods for synthesizing compounds related to 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has been a focus in research. A study demonstrated a new synthesis method for 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound closely related to the one . This method involved thermal heterocyclization of specific isoindolin-1-ones, providing a new pathway for synthesizing related oxadiazole compounds (Tkachuk et al., 2020).

Therapeutic Research

Oxadiazole derivatives, including structures similar to 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, have been explored for their potential in medical applications. For example, certain 1,2,4-oxadiazol-5-yl-acetic acids were found to inhibit aldose reductase, an enzyme involved in diabetic complications. The lead compound in this research showed promising in vivo activity in preventing cataract development in animal models (La Motta et al., 2008).

Material Science

In the field of material science, compounds containing the 1,2,4-oxadiazole moiety, similar to the target compound, have been synthesized and characterized for their mesomorphic behaviors. These studies are significant for the development of new mesogenic materials, which have applications in liquid crystal technology (Ali & Tomi, 2018).

Corrosion Inhibition

Oxadiazole derivatives are also studied for their corrosion inhibition properties. Research in this area focuses on the potential of these compounds to protect metals like mild steel in corrosive environments, which is crucial in industrial applications (Ammal et al., 2018).

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of oxadiazole derivatives have been a subject of extensive study. These compounds show promise against a range of bacterial and fungal pathogens, highlighting their potential in the development of new antimicrobial agents (Rai et al., 2009).

properties

Product Name

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

InChI

InChI=1S/C16H12N2O4/c1-21-13-4-2-3-12(9-13)15-17-14(18-22-15)10-5-7-11(8-6-10)16(19)20/h2-9H,1H3,(H,19,20)

InChI Key

NVLITKKXMUDXPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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